2-Fluoro-4-methoxyphenylboronic acid
Overview
Description
2-Fluoro-4-methoxyphenylboronic acid is an organic compound with the molecular formula C7H8BFO3. It is a boronic acid derivative where the boronic acid group is attached to a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
2-Fluoro-4-methoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target but is involved in the synthesis of biologically active molecules .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron-based reagent that couples with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways. The products of these reactions can be used to synthesize various biologically active molecules, including GSK-3β inhibitors, NR2B subtype of NMDA receptor antagonists with antidepressant activity, and dual modulators of inflammation and bone loss .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of this compound in chemical reactions can be influenced by various environmental factors. These include the presence of a suitable base and palladium catalyst, the temperature, and the solvent used . Proper storage and handling are also crucial to maintain its reactivity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4-methoxyphenylboronic acid are largely defined by its boronic acid group. Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids can participate in various metabolic reactions due to their ability to form reversible covalent bonds with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxyphenylboronic acid typically involves the borylation of 2-fluoro-4-methoxyphenyl halides. One common method is the palladium-catalyzed borylation of 2-fluoro-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
2-Fluoro-4-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine substituent.
2-Fluorophenylboronic Acid: Similar structure but lacks the methoxy substituent.
Phenylboronic Acid: Lacks both the fluorine and methoxy substituents
Uniqueness: 2-Fluoro-4-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The fluorine atom can enhance the compound’s stability and electron-withdrawing properties, while the methoxy group can provide electron-donating effects, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIXJDBPYBAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578330 | |
Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162101-31-7 | |
Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162101317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K5JMW95V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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